Palmitoyl Ethanolamide-d4

Description

The Pivotal Role of Stable Isotope-Labeled Lipid Mediators in Systems Biology Research

In the intricate fields of systems biology, lipidomics, and metabolomics, the precise and accurate quantification of endogenous molecules within complex biological samples is paramount. Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (²H), have become indispensable tools for achieving this level of analytical rigor. nih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous, making them ideal for a wide range of studies, including those in humans. nih.gov

The use of stable isotope-labeled internal standards is considered the gold standard for absolute quantification in mass spectrometry-based analyses. nih.gov These standards are molecules that are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of one or more atoms with a heavier stable isotope. clearsynth.comresolvemass.ca For instance, in deuterated standards, hydrogen atoms (¹H) are replaced by deuterium atoms (²H). clearsynth.com This subtle mass difference allows the mass spectrometer to distinguish between the endogenous (unlabeled) analyte and the spiked (labeled) internal standard. clearsynth.comresolvemass.ca

The strategic advantage of this approach, known as stable isotope dilution, lies in its ability to correct for variability during sample preparation and analysis. scioninstruments.comthermofisher.com Both the analyte and its isotope-labeled standard exhibit nearly identical physicochemical properties, meaning they co-elute during chromatography and experience similar ionization efficiency or suppression in the mass spectrometer's ion source. scioninstruments.comtexilajournal.com By comparing the signal intensity of the endogenous analyte to the known concentration of the spiked internal standard, researchers can accurately calculate the analyte's true concentration, effectively mitigating matrix effects and procedural losses that can otherwise lead to significant measurement errors. clearsynth.comthermofisher.com This methodology provides the precision necessary to trace metabolic pathways, understand the dynamics of lipid mediator biosynthesis and degradation, and identify potential biomarkers for various diseases. nih.govmdpi.com

Contextualizing Palmitoyl (B13399708) Ethanolamide (PEA) within the Endogenous N-Acylethanolamine (NAE) Lipid Family

N-acylethanolamines (NAEs) are a family of endogenous lipid mediators composed of a fatty acid linked to an ethanolamine (B43304) group through an amide bond. mdpi.comresearchgate.net These molecules are found in diverse organisms, from plants to mammals, and are involved in a wide array of physiological processes. nih.govcore.ac.uk Initially considered by some as mere artifacts of tissue damage, their significance was cemented with the discovery that N-arachidonylethanolamine (anandamide), a member of the NAE family, acts as an endogenous ligand for cannabinoid receptors. nih.gov

The NAE family is structurally diverse, with the specific biological function of each member being largely determined by its fatty acyl group. mdpi.comcore.ac.uk Prominent members include anandamide, which has analgesic and anti-inflammatory effects; N-oleoylethanolamine (OEA), which is involved in regulating appetite; and N-docosahexaenoylethanolamine (DHEA or synaptamide), which plays a role in neurogenesis. mdpi.comcore.ac.uknih.gov

Within this family, Palmitoyl Ethanolamide (PEA), or N-palmitoylethanolamine, is a quantitatively major NAE in most animal tissues. mdpi.commpainjournal.com It is synthesized on demand from membrane lipids in response to cellular stress or injury, acting as a local protective and homeostatic agent. mpainjournal.commdpi.com PEA is recognized for its anti-inflammatory and analgesic properties. mdpi.comnih.gov Unlike anandamide, PEA does not produce its primary effects through direct activation of the classical cannabinoid receptors (CB1 and CB2). therascience.com Instead, its mechanisms of action are largely mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). mdpi.comnih.govresearchgate.net It also indirectly modulates the activity of other receptors and channels, contributing to its broad biological effects. mdpi.comresearchgate.net

Strategic Importance of Palmitoyl Ethanolamide-d4 as a Deferential Isotopic Standard in Lipidomics and Metabolomics

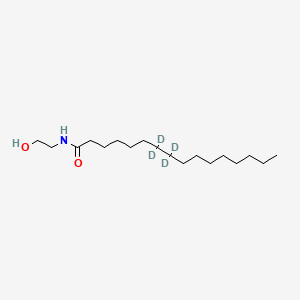

This compound (PEA-d4) is a deuterated form of PEA, specifically designed for use as an internal standard in quantitative mass spectrometry. caymanchem.comwindows.net In PEA-d4, four hydrogen atoms are replaced with deuterium atoms, typically on the acyl chain. windows.netnih.gov This results in a molecule with a molecular weight that is 4 mass units higher than endogenous PEA, while retaining virtually identical chemical and physical properties. caymanchem.combiocompare.com

The strategic importance of PEA-d4 lies in its role in enabling highly accurate and precise quantification of endogenous PEA levels in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates. caymanchem.comuniversiteitleiden.nl The comprehensive quantification of NAEs is challenging due to their low concentrations (often at the nanomolar level) in biological samples and the limited availability of corresponding stable isotope-labeled internal standards. nih.gov

When analyzing a sample, a known amount of PEA-d4 is added at the beginning of the sample preparation process. thermofisher.com Because PEA-d4 behaves almost identically to the endogenous PEA during extraction, chromatographic separation, and ionization, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. scioninstruments.comtexilajournal.com In the mass spectrometer, the instrument can differentiate between the mass-to-charge ratio (m/z) of PEA and the higher m/z of PEA-d4. By calculating the ratio of the peak areas of the endogenous analyte to the internal standard, researchers can determine the precise concentration of PEA in the original sample. windows.netlipidmaps.org

This stable isotope dilution technique is crucial for overcoming the analytical challenge of "matrix effects," where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.comtexilajournal.com The use of PEA-d4 is therefore fundamental for reliable research in lipidomics and metabolomics, facilitating the study of PEA's role in physiological and pathological processes. universiteitleiden.nlnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 7,7,8,8-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | nih.gov |

| Synonyms | PEA-d4, Palmidrol-d4, Palmityl Ethanolamide-d4 | caymanchem.comcaymanchem.com |

| Molecular Formula | C₁₈H₃₃D₄NO₂ | caymanchem.combiocompare.comcaymanchem.com |

| Molecular Weight | 303.5 g/mol | caymanchem.comnih.govbiocompare.com |

| Purity | ≥99% deuterated forms (d₁-d₄) | caymanchem.com |

| Appearance | Solid powder / Solution in ethanol | windows.net |

| Solubility | Soluble in DMSO and Dimethyl formamide (B127407) | windows.netcaymanchem.comglpbio.com |

Table 2: List of Compounds Mentioned

| Abbreviation | Full Compound Name |

|---|---|

| PEA | Palmitoyl Ethanolamide |

| PEA-d4 | This compound |

| NAE | N-Acylethanolamine |

| OEA | N-Oleoylethanolamine |

| DHEA | N-Docosahexaenoylethanolamine |

| AEA | N-Arachidonylethanolamine (Anandamide) |

| PPAR-α | Peroxisome Proliferator-Activated Receptor-alpha |

| CB1 | Cannabinoid Receptor 1 |

| CB2 | Cannabinoid Receptor 2 |

Properties

IUPAC Name |

7,7,8,8-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYVTAGFYLMHSO-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Characterization of Palmitoyl Ethanolamide D4

Methodologies for Deuterium (B1214612) Incorporation in Palmitoyl (B13399708) Ethanolamide Analogues

The introduction of deuterium into PEA can be achieved through various synthetic strategies, typically involving the use of deuterated precursors. The choice of methodology dictates the position and number of deuterium atoms incorporated into the final molecule, resulting in different isotopologues.

Specific Deuterium Labeling Positions and Isotopologue Synthesis (e.g., -d4, -d5)

Isotopic labeling allows for the creation of specific isotopologues of PEA, with PEA-d4 being one of the most common for analytical purposes. nih.gov The "-d4" designation typically refers to the substitution of four hydrogen atoms with four deuterium atoms on the ethanolamine (B43304) moiety of the molecule.

The synthesis of specific isotopologues relies on the strategic use of deuterated starting materials.

Palmitoyl Ethanolamide-d4 (PEA-d4): This isotopologue is most commonly synthesized using ethanolamine-d4 as a precursor. In this case, all four hydrogen atoms on the two carbon atoms of the ethanolamine backbone are replaced with deuterium.

Palmitoyl Ethanolamide-d5 (PEA-d5): To create a -d5 variant, the synthesis could potentially involve ethanolamine-d4 and a deuterated nitrogen source, or subsequent H/D exchange at the amide nitrogen under specific conditions, though this is less common than labeling at the stable C-H bonds.

Acyl Chain Labeling: Alternatively, deuterium atoms can be incorporated into the palmitoyl fatty acid chain. For example, using palmitic acid-d31 would result in a heavily labeled PEA variant. avantiresearch.com

The precise placement of deuterium atoms is critical as it must not interfere with the chemical properties of the molecule in a way that would alter its behavior during sample preparation and analysis, yet it must be stable enough to prevent back-exchange. Labeling the ethanolamine moiety is often preferred as it is a synthetically accessible and stable position.

Chemical Synthesis Routes for N-Acylethanolamines and their Deuterated Variants

The fundamental chemical reaction for synthesizing N-acylethanolamines, including PEA and its deuterated analogues, is the formation of an amide bond between a fatty acid and ethanolamine. researchgate.net Several established chemical routes can be adapted for the synthesis of PEA-d4, primarily by substituting standard ethanolamine with its deuterated counterpart, ethanolamine-d4.

One of the most direct methods is the acylation of ethanolamine-d4 with an activated form of palmitic acid . This can be achieved through several pathways:

| Synthesis Route | Acylating Agent | Catalyst/Conditions | Description |

| Acyl Chloride Method | Palmitoyl chloride | Base (e.g., triethylamine) | Palmitic acid is first converted to the more reactive palmitoyl chloride. This is then reacted with ethanolamine-d4 in the presence of a base to neutralize the HCl byproduct, forming the amide bond. |

| Carbodiimide (B86325) Coupling | Palmitic acid | Carbodiimides (e.g., EDCI) and an activator (e.g., DMAP) | This method directly couples the carboxylic acid group of palmitic acid with the amine group of ethanolamine-d4. The carbodiimide activates the carboxyl group, facilitating nucleophilic attack by the amine. google.com |

| Enzymatic Synthesis | Palmitic acid or its esters | Lipase (e.g., Novozym 435) | Lipase enzymes can catalyze the direct condensation of fatty acids and ethanolamine in a non-aqueous solvent like hexane. researchgate.net This offers a milder alternative to traditional chemical methods. |

For the synthesis of PEA-d4, the Acyl Chloride Method is a common and efficient choice due to the high reactivity of the acyl chloride, which drives the reaction to completion with the valuable deuterated starting material.

Validation of Isotopic Purity and Chemical Identity for Research Applications

The utility of PEA-d4 as an internal standard is entirely dependent on its chemical and isotopic purity. Therefore, rigorous validation is a critical final step in its synthesis. rsc.orgresearchgate.net This process confirms the correct chemical structure and quantifies the success of deuterium incorporation.

Spectroscopic and Chromatographic Validation Techniques for Deuterated Compounds

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of synthesized PEA-d4. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for validating deuterated standards.

Chromatography (LC): Ensures that the deuterated compound has the same retention time as an unlabeled PEA standard, confirming that the isotopic labeling has not significantly altered its chromatographic behavior.

Mass Spectrometry (MS): Provides the definitive confirmation of mass. The protonated molecule of unlabeled PEA ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 300.3. nih.govresearchgate.net For PEA-d4, this value is expected to shift to approximately 304.3, confirming the incorporation of four deuterium atoms.

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the parent ion to produce a characteristic pattern. This confirms the location of the deuterium labels. For PEA, a key fragment is the ethanolamine ion at m/z 62.1. nih.govresearchgate.net In PEA-d4 (labeled on the ethanolamine), this fragment would be observed at m/z 66.1, providing strong evidence of correct label placement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming the site of isotopic substitution. nih.govnih.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum of PEA-d4, the signals corresponding to the protons on the ethanolamine carbons would be absent or significantly diminished, directly confirming the substitution of hydrogen with deuterium at these positions. researchgate.net

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing an unambiguous signal at the chemical shift corresponding to the labeled positions. nih.gov

| Technique | Purpose | Expected Result for PEA-d4 |

| LC-MS | Confirm molecular weight | Parent ion [M+H]⁺ at m/z ~304.3 (a +4 shift from unlabeled PEA) |

| LC-MS/MS | Confirm structure and label position | Fragmentation of m/z 304.3 yields a key fragment at m/z ~66.1 (a +4 shift from the ethanolamine fragment of unlabeled PEA) |

| ¹H NMR | Confirm absence of protons at labeled sites | Disappearance of signals corresponding to the -CH₂-CH₂- protons of the ethanolamine moiety |

| ²H NMR | Directly detect deuterium | Appearance of signals at the chemical shifts corresponding to the deuterated positions |

Quantitative Assessment of Deuterium Enrichment and Isotopic Specificity

Beyond confirming the identity, it is crucial to quantify the level of deuterium incorporation, a measure known as isotopic enrichment. rsc.orgnih.gov High isotopic enrichment (typically >98% or >99%) is necessary for an internal standard to ensure accurate quantification and minimize interference from unlabeled or partially labeled species.

High-Resolution Mass Spectrometry (HR-MS): This is the primary method for assessing isotopic enrichment. HR-MS can resolve the isotopic distribution of the compound, showing the relative abundances of the unlabeled (d₀) species and all deuterated isotopologues (d₁, d₂, d₃, d₄, etc.). nih.govresearchgate.net By integrating the peak areas for each species in the isotopic cluster, a precise percentage of the desired d₄ isotopologue can be calculated. This also reveals the presence of any residual unlabeled material or incompletely labeled intermediates.

Nuclear Magnetic Resonance (NMR): While primarily qualitative for structure, NMR can also provide quantitative information. By comparing the integration of the remaining proton signals in the molecule to the integration of a known internal standard, or by using quantitative ¹H NMR (qNMR) techniques, the degree of deuteration can be estimated.

The combination of these validation steps ensures that the synthesized this compound possesses the required chemical identity, purity, and high isotopic enrichment, making it a reliable and accurate tool for advanced research applications.

Advanced Analytical Approaches for Quantitative Analysis Utilizing Palmitoyl Ethanolamide D4

Mass Spectrometry as the Cornerstone for N-Acylethanolamine Profiling

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), has become the gold standard for the analysis of NAEs. nih.govresearchgate.netnih.gov These hyphenated techniques provide the high selectivity and sensitivity required to detect and quantify low-concentration lipid mediators in various biological samples. researchgate.net The profiling of NAEs is critical for understanding their roles in numerous physiological and pathological processes. In this context, PEA-d4 is an essential tool, enabling precise quantification of PEA across a range of concentrations in tissues and fluids. caymanchem.comnih.gov

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile or semi-volatile compounds. For NAEs like PEA, derivatization is often required to increase their volatility and thermal stability for GC analysis. PEA-d4 is intended for use as an internal standard in these GC-MS applications to ensure accurate quantification. caymanchem.comlabscoop.combioscience.co.uk

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules, resulting in extensive fragmentation. This fragmentation produces a characteristic mass spectrum that can be used as a "fingerprint" for compound identification. For PEA, EI would generate a series of fragment ions. When PEA-d4 is used as the internal standard, its fragments would appear at a mass-to-charge ratio (m/z) four Daltons higher than the corresponding fragments of the unlabeled PEA, allowing for their distinct detection.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecule peak ([M+H]+). This is advantageous for confirming the molecular weight of the analyte. In CI analysis of PEA, PEA-d4 would produce a protonated molecule at a distinct, higher m/z value compared to endogenous PEA, facilitating its use for quantitative normalization.

Selective Ion Monitoring (SIM) is a GC-MS acquisition mode that significantly enhances the sensitivity and selectivity of an analysis. researchgate.net Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte and the internal standard. researchgate.net For the analysis of PEA using PEA-d4, the instrument would monitor specific ions for both compounds. This targeted approach reduces chemical noise from the matrix, lowers the limit of detection, and improves the precision of quantification. researchgate.netchemrxiv.org

| Compound | Monitored Ion (m/z) | Description |

|---|---|---|

| Palmitoyl (B13399708) Ethanolamide (PEA) | Specific Fragment Ion 1 | Characteristic fragment of native PEA after ionization. |

| Palmitoyl Ethanolamide (PEA) | Specific Fragment Ion 2 | Another characteristic fragment for confirmation. |

| Palmitoyl Ethanolamide-d4 (PEA-d4) | Specific Fragment Ion 1 + 4 Da | Corresponding fragment from the deuterated internal standard. |

| This compound (PEA-d4) | Specific Fragment Ion 2 + 4 Da | Confirmatory fragment from the deuterated internal standard. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, UHPLC-MS/MS, are the predominant analytical platforms for the quantification of NAEs. nih.govnih.govnih.gov These methods offer superior performance for non-volatile and thermally labile molecules like PEA, eliminating the need for derivatization. frontiersin.org The use of PEA-d4 as an internal standard is standard practice in these assays to compensate for matrix effects and procedural variability. nih.govfrontiersin.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions from liquid solution, making it ideal for LC-MS. illinois.edunebiolab.com It can be operated in either positive or negative ion mode.

Positive Ion Mode: In this mode, analytes are typically detected as protonated molecules ([M+H]+). illinois.edunebiolab.com For PEA, the protonated molecule is observed at an m/z of 300.3. nih.govresearchgate.net Consequently, the PEA-d4 internal standard is detected at m/z 304.3. nih.gov This mode is commonly used for NAE analysis and generally provides high sensitivity. nih.gov

Negative Ion Mode: In negative ion mode, analytes are detected as deprotonated molecules ([M-H]-). illinois.edunebiolab.com While less common for NAEs than the positive mode, it can offer advantages for certain compounds or to reduce specific interferences. nih.govchemrxiv.org The choice of polarity is determined during method development to achieve the best sensitivity and specificity for the analyte of interest.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional selectivity and sensitivity for quantitative analysis. researchgate.net In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a highly specific signature of the analyte.

For the quantification of PEA using PEA-d4, specific MRM transitions are established for both the analyte and the internal standard. A common transition for PEA in positive ESI mode is the fragmentation of the precursor ion m/z 300.3 to the product ion m/z 62.1, which corresponds to the ethanolamine (B43304) fragment. nih.govresearchgate.net For the PEA-d4 internal standard, the corresponding transition would be m/z 304.3 → m/z 66.1, reflecting the mass of the deuterated ethanolamine fragment. frontiersin.org Monitoring these unique transitions allows for highly accurate quantification, even in complex biological samples. researchgate.net

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | MRM Transition |

|---|---|---|---|---|

| Palmitoyl Ethanolamide (PEA) | ESI Positive | 300.3 | 62.1 | 300.3 → 62.1 |

| This compound (PEA-d4) | ESI Positive | 304.3 | 66.1 | 304.3 → 66.1 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

The Indispensable Role of this compound as an Internal Standard

This compound (PEA-d4) is a deuterated form of Palmitoyl Ethanolamide (PEA), an endogenous fatty acid amide. In the field of analytical chemistry, particularly in mass spectrometry-based quantification, PEA-d4 serves as an invaluable internal standard. caymanchem.comlabchem.com.mylipidmaps.org Its structural similarity to the analyte of interest, PEA, allows it to mimic the behavior of the endogenous compound during sample preparation and analysis, thereby correcting for variations that can occur throughout the analytical process. caymanchem.com

The quantification of endogenous lipids like N-acylethanolamines (NAEs) from complex biological matrices is fraught with challenges. nih.govnih.gov Variability can be introduced at multiple stages, including extraction efficiency and sample loss during handling. The co-extraction of other matrix components can lead to "matrix effects," which can significantly alter the ionization efficiency of the target analyte in the mass spectrometer, leading to inaccurate quantification. nih.govresearchgate.net

By adding a known amount of PEA-d4 to the sample at the earliest stage of preparation, it experiences the same processing as the endogenous PEA. caymanchem.com Any loss of analyte during extraction or purification will be mirrored by a proportional loss of the internal standard. This allows for the ratio of the analyte to the internal standard to remain constant, thus providing a more accurate measure of the analyte's true concentration.

Table 1: Impact of Internal Standard on Mitigating Sample Preparation Variability

| Parameter | Without Internal Standard (PEA) | With Internal Standard (PEA-d4) |

| Extraction Recovery | Highly Variable (e.g., 60-95%) | Corrected for by IS ratio |

| Precision (%RSD) | Often >15% | Typically <15% |

| Accuracy (%Bias) | Can be significant | Minimized |

This is an interactive data table based on generalized findings in lipid analysis.

During electrospray ionization (ESI) in mass spectrometry, co-eluting compounds from the biological matrix can compete with the analyte for ionization, leading to a decrease in the analyte's signal (ion suppression) or, less commonly, an increase (ion enhancement). nih.govresearchgate.net Because PEA-d4 is chemically identical to PEA, differing only in isotopic composition, it has nearly identical chromatographic retention times and ionization characteristics. myadlm.org

Therefore, any ion suppression or enhancement that affects the endogenous PEA will similarly affect the PEA-d4 internal standard. researchgate.net By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, these effects can be effectively normalized, leading to more reliable and accurate quantification.

The use of a stable isotope-labeled internal standard like PEA-d4 is considered the gold standard for achieving high accuracy and reproducibility in quantitative assays for endogenous lipid mediators. nih.govnih.gov This is particularly critical for NAEs, which are often present at low concentrations in tissues and biofluids. nih.govnih.gov The inherent variability of biological samples and the multi-step nature of the analytical workflow make it challenging to obtain consistent results without an appropriate internal standard. nih.gov

The use of PEA-d4 helps to ensure that the results are not only accurate for a single measurement but are also reproducible across different samples and different analytical runs. This is essential for the reliable comparison of lipid mediator levels in various physiological and pathological states. nih.govresearchgate.net

Methodological Protocols for Sample Preparation in N-Acylethanolamine Analysis

The accurate quantification of N-acylethanolamines (NAEs) is highly dependent on robust and well-validated sample preparation protocols. The goal is to efficiently extract these lipid mediators from the biological matrix while minimizing the co-extraction of interfering substances.

Several lipid extraction techniques have been developed and optimized for the analysis of NAEs from a variety of biological sources. nih.gov The choice of method often depends on the specific matrix and the desired lipid classes to be analyzed.

Folch and Bligh & Dyer Methods: These classic liquid-liquid extraction (LLE) methods, or modifications thereof, are widely used for lipid extraction. nih.govnih.govgerli.com They typically involve a biphasic solvent system of chloroform and methanol to separate lipids from more polar molecules.

Methyl-tert-butyl ether (MTBE) Extraction: This is another LLE method that offers a safer alternative to chloroform and can provide good recoveries for a broad range of lipids. nih.gov

Protein Precipitation: For biofluids like plasma or serum, protein precipitation with a cold organic solvent such as acetonitrile or methanol is a common first step to remove the bulk of proteins before further extraction. lipidmaps.orgnfdi4microbiota.de

Table 2: Comparison of Lipid Extraction Techniques for NAEs

| Extraction Technique | Biological Matrix | Key Advantages | Key Considerations |

| Modified Folch | Tissues, Cell Cultures | High lipid recovery, well-established. nih.gov | Use of chloroform, can be labor-intensive. |

| Bligh & Dyer | Tissues, Biofluids | Reduced solvent volume compared to Folch. gerli.com | Potential for lower recovery of some polar lipids. |

| MTBE Extraction | Plasma, Serum | Safer solvent, good for a wide range of lipids. nih.gov | May require optimization for specific NAEs. |

| Protein Precipitation | Plasma, Serum | Simple, rapid. lipidmaps.org | May not remove all interfering substances. |

This is an interactive data table summarizing common lipid extraction techniques.

For solid tissues, homogenization in the extraction solvent is a critical step to ensure efficient lipid recovery. nfdi4microbiota.de

Following initial lipid extraction, further purification is often necessary to remove interfering compounds and enrich the NAEs of interest. nih.gov

Solid Phase Extraction (SPE): SPE is a widely used technique for sample cleanup. nih.gov For NAEs, silica-based or C18-reversed-phase SPE cartridges are commonly employed. nih.govnih.govresearchgate.net The crude lipid extract is loaded onto the cartridge, and a series of washes with different solvents removes unwanted compounds. The NAEs are then eluted with a stronger solvent.

Reverse-Phase Chromatography (RPC): RPC is a powerful technique for separating compounds based on their hydrophobicity. chromtech.comtosohbioscience.combiotage.com In the context of NAE analysis, it is most often used in the form of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to mass spectrometry. The separation is typically achieved on a C18 or C8 column, where NAEs are retained and then eluted with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water. hplc.eunih.gov This chromatographic step provides separation of different NAEs from each other and from other co-extracted lipids, which is crucial for accurate quantification.

Derivatization Procedures for Optimizing Mass Spectrometric Detection

In the quantitative analysis of endogenous compounds like Palmitoyl Ethanolamide (PEA), its deuterated isotopologue, this compound (PEA-d4), serves as an essential internal standard. caymanchem.com The purpose of an internal standard is to correct for analyte loss during sample preparation and for variations in instrument response. For accurate quantification, both the analyte (PEA) and the internal standard (PEA-d4) must exhibit similar chemical behavior throughout the analytical process, including any derivatization steps.

Chemical derivatization is a technique used to modify an analyte to enhance its analytical properties for a specific detection method. weber.huspectroscopyonline.com For mass spectrometry (MS), the primary goals of derivatization are to improve chromatographic separation, increase the volatility of the analyte for gas chromatography (GC), and enhance ionization efficiency for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), ultimately leading to improved sensitivity and selectivity. weber.huddtjournal.com

While modern LC-MS/MS systems can often detect and quantify PEA and PEA-d4 directly in their native forms, derivatization remains a critical strategy, particularly for GC-MS analysis or when ultra-high sensitivity is required in LC-MS applications. nih.govresearchgate.netnih.gov

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires compounds to be thermally stable and sufficiently volatile to exist in the gas phase. Due to its long fatty acid chain and polar ethanolamide headgroup, PEA-d4 has low volatility, making direct GC-MS analysis challenging. Derivatization is therefore a common prerequisite.

Silylation is the most prevalent derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in PEA-d4. This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group.

Principle: The introduction of a non-polar TMS group masks the polar hydroxyl group, which reduces intermolecular hydrogen bonding. This chemical modification significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netmdpi.com These reagents are highly reactive and produce stable TMS-ether derivatives of PEA-d4.

Reaction: The derivatization reaction is typically performed by incubating the dried sample extract with the silylating reagent at an elevated temperature (e.g., 60-90°C) for a short period (e.g., 30 minutes) before injection into the GC-MS system.

Interactive Data Table: GC-MS Derivatization Agents for PEA-d4

| Derivatization Technique | Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| Silylation | BSTFA (+TMCS catalyst) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increases volatility, improves thermal stability, enhances peak shape. |

| Silylation | MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Highly reactive, produces stable derivatives suitable for GC analysis. |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For LC-MS/MS, derivatization is not aimed at increasing volatility but at enhancing the ionization efficiency of the analyte in the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. While PEA-d4 can be detected in positive ion mode as the protonated molecule [M+H]⁺, derivatization can introduce a more readily ionizable moiety or a permanently charged group, thereby lowering the limit of detection. nih.govresearchgate.net

Principle: Derivatization agents for LC-MS are designed to attach a chemical tag to the analyte that has a high proton affinity or is pre-charged. This leads to a more abundant formation of ions in the ESI source, resulting in a stronger signal. ddtjournal.com

Reagents: A variety of reagents can be used to target the hydroxyl group of PEA-d4. For example, reagents containing a tertiary amine group, like dansyl chloride, can be used. The tertiary amine is easily protonated, leading to a significant enhancement in ESI sensitivity. ddtjournal.com Other strategies may involve reagents that create derivatives with specific fragmentation patterns, which can improve selectivity in Multiple Reaction Monitoring (MRM) assays. ddtjournal.comnih.gov

Interactive Data Table: LC-MS/MS Derivatization Strategies for PEA-d4

| Reagent Class | Example Reagent | Target Functional Group | Principle of Enhancement | Expected Outcome |

| Sulfonyl Chlorides | Dansyl Chloride | Hydroxyl (-OH) | Introduces a tertiary amine (dimethylamino group) with high proton affinity. | Significant increase in signal intensity in positive mode ESI. |

| Acylating Agents | Picolinoyl Chloride | Hydroxyl (-OH) | Introduces a pyridine ring, which is readily protonated. | Enhanced ionization efficiency and potentially unique fragmentation pathways for high selectivity. |

| Chloroformates | Ethyl Chloroformate | Hydroxyl (-OH) | Forms a carbamate derivative that can improve chromatographic properties and ionization. | Improved peak shape and increased sensitivity. |

Applications of Palmitoyl Ethanolamide D4 in Mechanistic and Metabolic Research of Endogenous Palmitoyl Ethanolamide

Investigation of Palmitoyl (B13399708) Ethanolamide Biosynthetic and Degradative Pathways

The steady-state levels of endogenous PEA are meticulously controlled by the balanced activity of biosynthetic and degradative enzymes. PEA-d4 is instrumental in dissecting these pathways by enabling the accurate measurement of substrates and products.

The primary biosynthetic route for PEA involves the hydrolysis of its membrane precursor, N-palmitoyl-phosphatidylethanolamine (NAPE), a reaction catalyzed by N-Acylphosphatidylethanolamine-Phospholipase D (NAPE-PLD). Research into the activity of this enzyme relies on quantifying the rate of PEA formation.

In a typical NAPE-PLD activity assay, cell lysates or purified enzymes are incubated with a NAPE substrate. To accurately quantify the PEA produced, a known amount of PEA-d4 is added to the reaction mixture at the point of termination. During analysis by liquid chromatography-mass spectrometry (LC-MS), the endogenous PEA produced by the enzyme and the PEA-d4 internal standard are separated chromatographically but co-elute. The mass spectrometer distinguishes between the two based on their mass difference. By comparing the signal intensity of the endogenous PEA to the known concentration of the PEA-d4 standard, researchers can precisely calculate the amount of PEA generated, thereby determining the enzymatic activity of NAPE-PLD. This methodology is crucial for screening potential inhibitors or activators of NAPE-PLD and for understanding how its activity is regulated under various physiological and pathological conditions.

The biological actions of PEA are terminated through enzymatic degradation into palmitic acid and ethanolamine (B43304). Two key enzymes are responsible for this hydrolysis: the cytosolic Fatty Acid Amide Hydrolase (FAAH) and the lysosomal N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). While FAAH can hydrolyze a broad range of fatty acid amides, NAAA shows a higher selectivity for PEA.

PEA-d4 is essential for characterizing the kinetics of these degradative enzymes. In these assays, unlabeled PEA is used as the substrate for FAAH or NAAA. By measuring the rate of PEA depletion over time, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. The use of PEA-d4 as an internal standard added during sample preparation allows for the robust and accurate quantification of the remaining PEA substrate via LC-MS. This approach is fundamental for evaluating the potency and selectivity of novel FAAH and NAAA inhibitors, which are of significant therapeutic interest for augmenting endogenous PEA levels. Studies have shown that while FAAH inhibition significantly increases PEA levels in the brain and liver, NAAA appears to be the primary regulator of PEA in immune cells like macrophages.

| Enzyme | Function | Cellular Location | Role in PEA Pathway |

|---|---|---|---|

| NAPE-PLD | Biosynthesis | Membrane-associated | Catalyzes the final step in PEA production from NAPE precursors. |

| FAAH | Degradation | Cytosolic | Hydrolyzes PEA and other fatty acid amides. |

| NAAA | Degradation | Lysosomal | Hydrolyzes PEA with high selectivity, particularly in immune cells. |

Investigating the physiological roles of PEA requires the ability to measure its endogenous levels in tissues and biofluids and to observe how these levels change in response to stimuli, disease, or pharmacological intervention. For instance, PEA levels have been shown to be altered in response to inflammation. The quantification of these changes presents a significant analytical challenge due to the low concentrations of PEA and the complexity of the biological matrix.

PEA-d4 is the gold standard for these quantitative studies. A precise amount of PEA-d4 is added to the tissue or plasma sample at the beginning of the lipid extraction process. This "spiking" ensures that the internal standard undergoes the same extraction, purification, and potential degradation as the endogenous PEA. Because PEA and PEA-d4 have nearly identical physicochemical properties, any loss during sample workup affects both compounds equally. The final LC-MS analysis measures the ratio of endogenous PEA to PEA-d4, which allows for the calculation of the original PEA concentration in the sample with high accuracy and precision, effectively correcting for procedural losses.

Elucidation of Palmitoyl Ethanolamide’s Molecular Target Interactions and Cellular Signaling

While PEA-d4's primary role is analytical, the research it facilitates has been crucial in identifying and characterizing the molecular targets through which endogenous PEA exerts its biological effects, particularly in the realms of inflammation and pain.

A significant body of research has identified the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as a key molecular target for PEA. PEA selectively activates PPARα in vitro with a half-maximal effective concentration (EC50) reported to be 3.1 µM. This interaction is believed to mediate many of PEA's profound anti-inflammatory actions.

Crucial evidence for this mechanism comes from studies using PPARα-deficient (knockout) mice. In models of carrageenan-induced paw edema and phorbol ester-induced ear edema, PEA administration significantly reduced inflammation in wild-type mice but had no effect in mice lacking the PPARα receptor. This demonstrates that PPARα is necessary for the anti-inflammatory effects of PEA in these models. The activation of PPARα by PEA leads to downstream effects, including the suppression of pro-inflammatory gene expression and the reduced release of inflammatory mediators like interleukin-1β (IL-1β) and IL-6.

| Finding | Description | Reference |

|---|---|---|

| In Vitro Activation | PEA selectively activates human PPARα with an EC50 of 3.1 ± 0.4 μM. | |

| Knockout Mouse Studies | The anti-inflammatory effects of PEA are present in wild-type mice but absent in PPARα-/- mice. | |

| Downstream Effects | PEA's anti-inflammatory action is mediated by the downstream inhibition of NF-κB-dependent inflammation, an effect abolished by PPARα antagonists. |

The relationship between PEA and the classical cannabinoid receptors, CB1 and CB2, is indirect. Unlike endocannabinoids such as anandamide, PEA does not directly bind to or activate CB1 or CB2 receptors with high affinity. Instead, it is understood to modulate the endocannabinoid system through at least two distinct mechanisms.

First, PEA can exert an "entourage effect," where it enhances the activity of other endocannabinoids. It has been proposed that PEA may inhibit the degradation of the endocannabinoid anandamide by competing for the FAAH enzyme, thereby increasing anandamide's local concentration and potentiating its effects at CB1 and CB2 receptors.

Second, and perhaps more significantly, PEA has been shown to upregulate the expression of the CB2 receptor. Studies in cultured microglia and human macrophages demonstrated that treatment with PEA led to a significant increase in CB2 receptor expression. This upregulation was shown to be mediated through a PPARα-dependent genomic mechanism. By increasing the number of CB2 receptors, which are primarily expressed on immune cells, PEA can enhance the anti-inflammatory signaling capacity of the endocannabinoid system.

Studies on Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation by PEA

The transient receptor potential vanilloid 1 (TRPV1) channel is a crucial player in nociception and neurogenic inflammation. Endogenous PEA has been identified as a modulator of this channel, and PEA-d4 has been instrumental in quantifying the subtle changes in endogenous PEA levels during these investigations. Research has shown that PEA can potentiate the effects of other TRPV1 agonists, such as anandamide (AEA) and capsaicin, thereby influencing pain perception and inflammatory responses.

In studies examining the anti-allodynic and anti-hyperalgesic effects of PEA in neuropathic pain models, PEA-d4 is employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to accurately determine the tissue and plasma concentrations of endogenous PEA. caymanchem.com This allows researchers to correlate the observed pharmacological effects with the in vivo levels of PEA. For instance, studies have demonstrated that the analgesic effects of PEA can be reversed by TRPV1 antagonists, highlighting the involvement of this channel in PEA's mechanism of action. caymanchem.com The precise quantification facilitated by PEA-d4 is critical in establishing these relationships and understanding the intricate interplay between PEA and the TRPV1 channel in pain modulation.

Exploration of G Protein-Coupled Receptor 55 (GPR55) Agonism and its Implications

GPR55, an orphan G protein-coupled receptor, has been identified as a putative cannabinoid receptor and a target for PEA. The agonistic activity of PEA at GPR55 has been implicated in a range of physiological processes, including the regulation of mesolimbic dopamine activity, social interaction, and memory processing. The use of PEA-d4 as an internal standard is fundamental in studies aiming to elucidate the role of the PEA-GPR55 signaling pathway.

Pharmacological studies have shown that PEA can modulate neuronal activity through GPR55. In such research, PEA-d4 enables the accurate measurement of endogenous PEA levels in specific brain regions, allowing for a correlation between PEA concentrations and observed neurological effects. For example, research has demonstrated that intra-hippocampal administration of PEA can influence dopamine neuron activity and related behaviors, effects that are blocked by a GPR55 antagonist. The ability to precisely quantify endogenous PEA with PEA-d4 is paramount in confirming that the observed effects are indeed mediated by fluctuations in this specific lipid mediator.

Analysis of Lipid Mediator Homeostasis and Cross-Talk within the Endocannabinoid System

Quantification of Basal and Stimulus-Induced N-Acylethanolamine Concentrations in Animal Models and In Vitro Systems

PEA is a member of the N-acylethanolamine (NAE) family of lipid mediators, which also includes anandamide (AEA) and oleoylethanolamide (OEA). The levels of these compounds are tightly regulated and fluctuate in response to various physiological and pathological stimuli. PEA-d4 is a critical tool for the accurate quantification of basal and stimulus-induced changes in PEA concentrations, thereby shedding light on the dynamics of the endocannabinoid system.

Using validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods with PEA-d4 as an internal standard, researchers have been able to determine the concentrations of PEA in a variety of tissues and biological fluids. nih.gov This has been crucial in establishing baseline levels of PEA and in monitoring its changes in response to inflammation, injury, and other stimuli. For instance, studies have shown that PEA levels can be significantly altered in different tissues under pathological conditions. The precise data obtained through the use of PEA-d4 are essential for understanding the role of PEA in maintaining lipid mediator homeostasis.

Below is a table summarizing the basal concentrations of PEA found in various human tissues, as determined by studies utilizing deuterated internal standards for quantification.

Table 1: Basal Concentrations of Palmitoyl Ethanolamide (PEA) in Human Tissues

| Tissue | Concentration (ng/g) |

|---|---|

| Amnion | 350.33 ± 239.26 |

| Placenta | 219.08 ± 79.42 |

| Umbilical Cord | Not specified |

| Umbilical Serum | Low levels |

| Vernix Caseosa | Low levels |

Data derived from a study on human placental membranes. nih.gov

Assessment of Enzyme Inhibitor Effects (e.g., FAAH, NAAA inhibitors) on Endogenous Lipid Profiles

The endogenous levels of PEA are primarily regulated by the activity of two degrading enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibitors of these enzymes are being investigated as potential therapeutic agents for a variety of conditions, including pain and inflammation. PEA-d4 is an indispensable tool in these investigations, as it allows for the precise measurement of the increase in endogenous PEA levels following the administration of FAAH or NAAA inhibitors.

Studies on FAAH inhibitors have demonstrated their ability to increase the levels of several FAAH substrates, including PEA. Similarly, research on NAAA inhibitors has shown a more selective increase in PEA levels. In these studies, PEA-d4 is used as an internal standard in LC-MS analysis to quantify the magnitude of the increase in endogenous PEA. This information is crucial for establishing the efficacy and selectivity of the inhibitors and for correlating the observed therapeutic effects with the elevation of PEA levels.

The table below presents data from a study on a NAAA inhibitor, showing its effect on PEA levels in BV-2 microglial cells.

Table 2: Effect of a NAAA Inhibitor (Atractylodin) on PEA Levels in LPS-Induced BV-2 Cells

| Treatment | PEA Concentration (relative to control) |

|---|---|

| LPS Vehicle | ~1.0 |

| Atractylodin (10 µM) + LPS | Significantly increased |

Qualitative representation of data from a study on a natural NAAA inhibitor.

Tracing of Exogenous Palmitoyl Ethanolamide and its Metabolites in Biological Systems for Disposition Studies (using PEA-d4 as a reference for endogenous PEA)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered PEA is crucial for its development as a therapeutic agent. Stable isotope-labeled compounds, such as PEA-d4, are the gold standard for such disposition studies. By administering PEA-d4, researchers can distinguish the exogenous compound from the endogenous pool of PEA, allowing for the accurate tracking of its metabolic fate.

When PEA-d4 is administered to a biological system, its presence and the presence of its deuterated metabolites can be monitored over time in various tissues and fluids using mass spectrometry. This allows for the determination of key pharmacokinetic parameters, such as bioavailability, half-life, and volume of distribution. Furthermore, by analyzing the pattern of deuterated metabolites, researchers can identify the primary metabolic pathways of exogenous PEA.

Advanced Research Paradigms and Future Directions for Palmitoyl Ethanolamide D4

Integration of Palmitoyl (B13399708) Ethanolamide-d4-based Quantification in Targeted and Untargeted Lipidomics

Lipidomics, the large-scale study of cellular lipids, utilizes two primary analytical approaches: targeted and untargeted analysis. creative-proteomics.com PEA-d4 is an indispensable tool in both paradigms for ensuring data accuracy and reliability.

In targeted lipidomics , researchers focus on a predefined list of specific lipid molecules. This approach offers high sensitivity and specificity, enabling precise and accurate quantification of known lipids like PEA. creative-proteomics.com When conducting targeted analysis, a known quantity of PEA-d4 is added to a biological sample at the beginning of the preparation process. escholarship.org Because PEA-d4 is nearly identical chemically to PEA, it experiences similar effects during extraction, derivatization, and ionization. nih.gov However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous PEA by a mass spectrometer. nih.gov By comparing the signal intensity of the analyte (PEA) to the known concentration of the internal standard (PEA-d4), researchers can accurately calculate the absolute concentration of PEA in the original sample, correcting for sample loss or analytical variability. nih.gov

Untargeted lipidomics , conversely, aims to comprehensively measure as many lipids as possible within a sample to discover novel biomarkers or changes in lipid profiles associated with a specific condition. creative-proteomics.commass-analytica.com While this approach is more exploratory, the use of internal standards like PEA-d4 remains crucial. Although the primary goal isn't always absolute quantification of every detected lipid, the inclusion of standards helps to monitor and correct for analytical variance across large sample sets, improving the reliability of statistical comparisons. rsc.org The consistent signal from PEA-d4 can be used to normalize data, ensuring that observed differences in lipid levels are biological rather than technical in origin.

Table 1: Comparison of Lipidomics Approaches and the Role of PEA-d4

| Feature | Targeted Lipidomics | Untargeted Lipidomics |

|---|---|---|

| Objective | Absolute quantification of specific, predefined lipids. | Comprehensive profiling to identify and compare a wide range of lipids. |

| Scope | Narrow and focused. | Broad and exploratory. |

| Primary Use of PEA-d4 | As an internal standard for accurate absolute quantification of endogenous PEA. caymanchem.comnih.gov | As a quality control and normalization standard to assess and correct for analytical variability. rsc.org |

| Key Advantage | High sensitivity, specificity, and accuracy. creative-proteomics.com | Discovery of novel biomarkers and comprehensive pathway analysis. creative-proteomics.com |

Applications in Multi-Omics Research for Comprehensive Biological Systems Understanding

Multi-omics research integrates data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—to construct a holistic model of a biological system. nih.gov The precise quantification of lipid mediators like PEA, enabled by standards such as PEA-d4, is critical for the successful integration of lipidomics data into these larger systems biology studies.

By obtaining accurate measurements of PEA concentrations, researchers can correlate these levels with changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.gov For example, an increase in PEA levels, quantified using PEA-d4, could be linked to the upregulation of genes encoding for enzymes involved in its synthesis or the downregulation of proteins responsible for its degradation. nih.gov This integrated approach allows for the construction of detailed molecular networks and pathways. nih.gov

Such analyses can reveal the broader impact of PEA on cellular function. For instance, correlating PEA levels with global protein expression might uncover novel interactions or regulatory roles in inflammatory or neuroprotective pathways. nih.govnih.gov Ultimately, the use of PEA-d4 provides the high-quality quantitative data necessary to confidently link the lipidome with other omics layers, transforming a simple concentration measurement into a meaningful data point within a complex biological context. researchgate.net

Development of Novel Isotopic Probes and Analytical Standards for Expanded Lipid Mediator Research

The successful application of PEA-d4 as a robust internal standard exemplifies the power of stable isotope labeling in lipid research. nih.gov This success drives the development of new isotopic probes and analytical standards to broaden the scope of lipid mediator analysis. The principles underlying PEA-d4 are now being applied to create a wider array of tools for studying the lipidome.

Researchers are actively developing other deuterated or ¹³C-labeled standards for a variety of lipid classes, including other N-acylethanolamines, eicosanoids, and specialized pro-resolving mediators. isotope.com The availability of a comprehensive library of such standards is essential for achieving accurate quantification across the lipidome, which is characterized by vast chemical diversity and a wide dynamic range of concentrations. rsc.org

Beyond their use as internal standards for quantification, isotopically labeled lipids are also being developed as metabolic tracers or probes. nih.govresearchgate.net In these "isotope tracing" experiments, cells or organisms are supplied with a labeled precursor. By tracking the incorporation of the heavy isotope into various downstream molecules over time using mass spectrometry, researchers can map metabolic pathways, determine the flux through these pathways, and discover novel biosynthetic routes. researchgate.net The development of these advanced probes, inspired by the utility of foundational standards like PEA-d4, promises to deepen our understanding of lipid metabolism and signaling in health and disease.

Table 2: Characteristics of High-Quality Isotopic Analytical Standards

| Characteristic | Description |

|---|---|

| Isotopic Purity | The standard should have a high enrichment of the stable isotope (e.g., deuterium, ¹³C) to minimize interference from naturally occurring isotopes. caymanchem.com |

| Chemical Identity | The labeled standard must be chemically identical to the endogenous analyte to ensure it behaves the same way during sample processing. nih.gov |

| Mass Difference | The mass shift should be sufficient (typically ≥3 atomic mass units) to prevent spectral overlap between the standard and the analyte. caymanchem.com |

| Stability | The isotopic label should be in a position on the molecule where it is not susceptible to exchange during sample preparation or storage. |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Palmitoyl Ethanolamide | PEA |

Q & A

Q. How is Palmitoyl Ethanolamide-d4 (PEA-d4) utilized as an internal standard in endocannabinoid quantification?

PEA-d4 is a deuterated analog of endogenous palmitoyl ethanolamide (PEA), designed to match the physicochemical properties of the native compound while providing distinct mass spectral signatures. In LC-MS/MS or GC-MS workflows, PEA-d4 is spiked into biological samples (e.g., cerebrospinal fluid, plasma) before extraction to correct for matrix effects and recovery inefficiencies. Its near-identical retention time to PEA ensures accurate normalization .

Q. What structural features of PEA-d4 influence its stability in biochemical assays?

The deuterium atoms in PEA-d4 are typically incorporated into the ethanolamide moiety (e.g., at hydroxyethyl-1,1,2,2-d4 positions), which reduces metabolic degradation by enzymes like fatty acid amide hydrolase (FAAH). This enhances stability during sample preparation and storage. PEA-d4 is recommended to be stored in ethanol or methyl acetate at -20°C to prevent hydrolysis .

Q. Why is the deuterium labeling in PEA-d4 critical for distinguishing it from endogenous PEA in mass spectrometry?

The four deuterium atoms increase the molecular mass by 4 Da compared to native PEA (299.5 vs. 303.5 g/mol). This mass shift allows clear differentiation in MS spectra, minimizing isotopic overlap and improving quantification accuracy. Deuterium labeling also reduces interference from background signals in complex biological matrices .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study FAAH hydrolysis kinetics using PEA-d4?

PEA-d4’s deuterated ethanolamide group alters its binding affinity to FAAH, making it a substrate with modified hydrolysis rates. To assess enzyme kinetics:

- Use saturating substrate concentrations (e.g., 10–100 µM PEA-d4) in FAAH-enriched microsomal preparations.

- Monitor reaction progress via LC-MS by quantifying deuterated hydrolysis products (e.g., d4-labeled ethanolamine).

- Compare kinetic parameters (Km, Vmax) with non-deuterated PEA to evaluate isotope effects on catalysis .

Q. What validation parameters are essential when using PEA-d4 in quantitative assays for endocannabinoid profiling?

- Linearity: Ensure calibration curves (0.1–100 ng/mL) show R² > 0.98.

- Precision/Accuracy: Intra- and inter-day CVs should be <15%, with recovery rates of 85–115%.

- Ion Suppression: Assess matrix effects by comparing PEA-d4 signals in neat solvent vs. biological extracts.

- Cross-reactivity: Verify no interference from structurally similar lipids (e.g., OEA-d4, AEA-d4) .

Q. How does PEA-d4’s hydrophobicity impact its behavior in multiplex lipidomic workflows?

The palmitoyl chain of PEA-d4 enhances hydrophobic interactions with reverse-phase LC columns (e.g., C18), leading to longer retention times than shorter-chain analogs. To mitigate co-elution issues:

Q. What strategies address discrepancies in PEA-d4 recovery rates across heterogeneous tissue samples?

Tissue-specific lipid matrices (e.g., brain vs. liver) can alter extraction efficiency. To standardize recovery:

- Implement homogenization with BSTFA or other silylation agents to stabilize PEA-d4.

- Spike samples with a secondary internal standard (e.g., AEA-d8) for dual normalization.

- Validate protocols using tissue-matched calibration standards .

Methodological Considerations

Q. How should researchers handle batch-to-batch variability in PEA-d4 synthesis for longitudinal studies?

Q. What are the limitations of PEA-d4 in studying tissue-specific endocannabinoid distribution?

While PEA-d4 effectively normalizes extraction efficiency, it does not account for tissue-specific ionization suppression. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.